molecular formula C19H24N2O4S B11586934 (5Z)-3-cyclohexyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

(5Z)-3-cyclohexyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one

Cat. No.: B11586934
M. Wt: 376.5 g/mol
InChI Key: WKSQCJLQQSQMDI-ZROIWOOFSA-N
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Description

(5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one: is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxy-dimethoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps. One common route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl halides or cyclohexyl Grignard reagents.

    Attachment of the hydroxy-dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using the corresponding phenol derivative.

    Formation of the sulfanylidene group: This is typically achieved by reacting the intermediate with sulfur-containing reagents such as thiourea or sulfur dichloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and sulfanylidene groups.

    Reduction: Reduction reactions can target the imidazolidinone core and the sulfanylidene group.

    Substitution: The phenyl and cyclohexyl groups can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its ability to interact with multiple biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2O4S/c1-20-14(9-12-10-15(24-2)17(22)16(11-12)25-3)18(23)21(19(20)26)13-7-5-4-6-8-13/h9-11,13,22H,4-8H2,1-3H3/b14-9-

InChI Key

WKSQCJLQQSQMDI-ZROIWOOFSA-N

Isomeric SMILES

CN1/C(=C\C2=CC(=C(C(=C2)OC)O)OC)/C(=O)N(C1=S)C3CCCCC3

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C2)OC)O)OC)C(=O)N(C1=S)C3CCCCC3

Origin of Product

United States

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